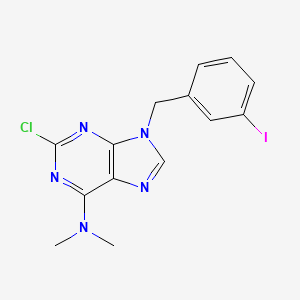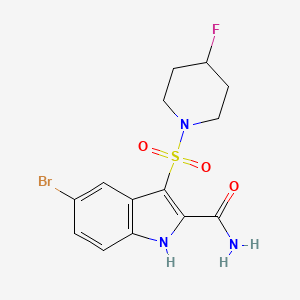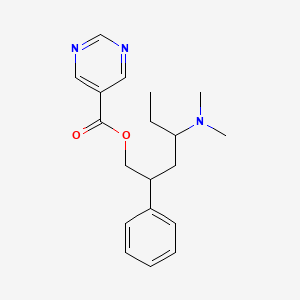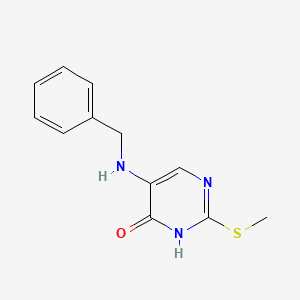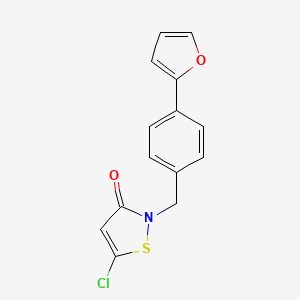
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features a unique combination of a furan ring, a benzyl group, and an isothiazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one typically involves the following steps:
Formation of the Isothiazolone Ring: This can be achieved by reacting a suitable thioamide with a chlorinating agent such as sulfuryl chloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Furan Ring: The furan ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the isothiazolone ring, potentially converting it to an isothiazolidine derivative.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving isothiazolone derivatives.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets. The isothiazolone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. This can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, which can be exploited for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-(4-(furan-2-yl)phenyl)isothiazol-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.
5-chloro-2-(4-(thiophen-2-yl)benzyl)isothiazol-3(2H)-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-chloro-2-(4-(furan-2-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of both a furan ring and a benzyl group, which can impart distinct electronic and steric properties
Propriétés
Numéro CAS |
918107-73-0 |
|---|---|
Formule moléculaire |
C14H10ClNO2S |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
5-chloro-2-[[4-(furan-2-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-13-8-14(17)16(19-13)9-10-3-5-11(6-4-10)12-2-1-7-18-12/h1-8H,9H2 |
Clé InChI |
ODIDZYHWZGKVOX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


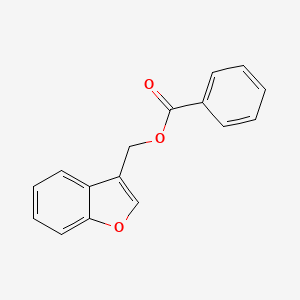
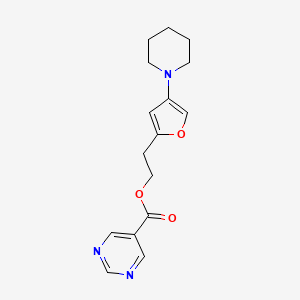
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

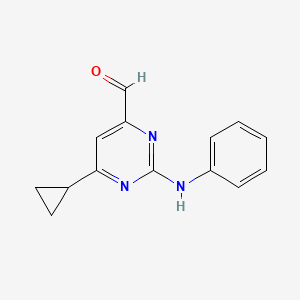
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
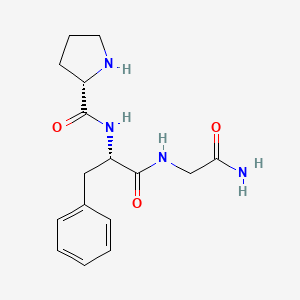
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)
![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
